2,5-dichloro-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. The molecular formula of this compound is C18H18Cl2N4O2S, which indicates the presence of two chlorine atoms, a thiadiazole ring, and an amide functional group. This compound is classified as a thiadiazole derivative, which are known for their diverse biological activities and applications in pharmaceuticals.
The synthesis of 2,5-dichloro-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves several key steps:
The reaction conditions must be optimized to ensure high yields and purity of the desired product. Typically, solvents such as dimethylformamide or dichloromethane are employed to dissolve reactants and facilitate reactions under controlled temperatures.
The structure of 2,5-dichloro-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide features:
The compound's structural data can be represented in various formats such as InChI or SMILES for computational studies and database entries:
InChI=1S/C18H18Cl2N4O2S/c1-10(2)14-12(19)8-7-11(14)15(20)21-17(22)23-16(18(21)24)13(9-6-13)5/h6-8H,9H2,1-5H3,(H,20,22)(H,24)This representation allows for easy identification and retrieval from chemical databases.
The compound can undergo various chemical reactions including:
Common reagents for these reactions include sodium hydroxide for nucleophilic substitutions and hydrogen peroxide for oxidative transformations. Reaction conditions such as temperature and pH are critical for optimizing yields.
The mechanism by which 2,5-dichloro-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exerts its biological effects is likely linked to its ability to interact with specific biological targets such as enzymes or receptors.
Upon entering a biological system:
Key physical properties include:
Chemical properties include:
Relevant data from studies indicate that compounds with similar structures exhibit varied solubility profiles and thermal stabilities.
The compound has several potential applications:
CAS No.: 3397-16-8
CAS No.: 2134602-45-0
CAS No.: 17869-27-1
CAS No.: 64918-85-0
CAS No.: 51800-34-1